4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMEJRNNRONJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the oxadiazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluated several oxadiazole derivatives, including 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, against various cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against multiple cancer types, with promising selectivity and potency.
Case Study: Molecular Docking and Anticancer Evaluation
In a detailed investigation, the compound was subjected to molecular docking studies against the tubulin–combretastatin A4 complex. The docking score of -8.030 kcal/mol suggested strong binding affinity to the target site, which is crucial for inhibiting cancer cell proliferation. The compound demonstrated significant activity against cell lines such as SNB-19 and NCI-H460 with a percentage growth inhibition (PGI) of over 50% at concentrations as low as 10 µM .
Antibacterial Properties
In addition to its anticancer effects, this compound has shown promising antibacterial activity. It was tested against both Gram-negative and Gram-positive bacteria, revealing a minimum inhibitory concentration (MIC) of 8 µg/mL. This level of activity was comparable to established antibiotics like ciprofloxacin .
Table: Antibacterial Activity Comparison
| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 8 | 17.0 ± 0.40 |
| Ciprofloxacin | E. coli | 4 | 20.0 ± 0.50 |
Drug Discovery Potential
The structural features of this compound make it a candidate for further exploration in drug development. Its oxadiazole moiety is known for conferring various biological activities, including anti-inflammatory and analgesic effects.
Research Insights
A comprehensive review of oxadiazole derivatives indicated that compounds with similar structures often exhibit diverse pharmacological profiles. The ability to modify substituents on the oxadiazole ring allows for the optimization of biological activity and selectivity towards specific targets in cancer therapy and antimicrobial treatments .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly sensitive to substituent positioning and electronic properties. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Electronic Effects : Methoxy substitution () enhances electron density, improving solubility but reducing electrophilic character compared to chloro groups .
- Hybrid Substituents: Compounds with non-halogen substituents (e.g., 2-methylbenzamide in ) exhibit reduced polarity, which may affect membrane permeability .
Spectroscopic Characterization
Comparative spectral data highlights substituent-driven variations:
*LMM5 includes a sulfamoyl group, increasing molecular weight .
Insights :
- The target compound’s IR and NMR align with typical 1,3,4-oxadiazole benzamides, but subtle shifts occur with bulkier substituents (e.g., sulfamoyl in LMM5) .
- Mass spectrometry confirms molecular integrity; chlorine isotopes (~3:1 ratio) aid in identification .
Key Findings :
- Antifungal Activity : LMM5 and LMM11, featuring sulfamoyl and furan groups, show moderate antifungal activity, suggesting that electron-withdrawing groups enhance efficacy against fungal enzymes .
- Kinase Inhibition : Fluorophenyl analogs () exhibit stronger kinase inhibition than chloro derivatives, likely due to improved halogen bonding with active sites .
- Anti-inflammatory Potential: Chloro-substituted oxadiazoles (e.g., Compound 3) demonstrate COX-2 inhibition in vitro, though the target compound’s activity remains uncharacterized .
Drug-Likeness and Physicochemical Properties
| Compound | log P | Molecular Weight (g/mol) | Lipinski Compliance | Reference |
|---|---|---|---|---|
| Target Compound | ~3.5* | 368.2 | Yes | |
| LMM5 () | ~2.8 | ~500 | No (MW >500) | |
| Compound 3 () | 4.1 | 374 | Yes |
*Estimated using fragment-based methods.
Analysis :
Biological Activity
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.141 g/mol. The compound features a chlorinated oxadiazole moiety, which is often associated with enhanced biological activity.
The biological activity of oxadiazole derivatives is attributed to several mechanisms:
- Inhibition of Enzymes : Compounds like this compound can inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of p53 and caspase pathways .
- Antimicrobial Activity : The compound may also exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic Cancer) | Not specified | Potential inhibition of growth factors |
These findings suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cells while also showing promise against pancreatic cancer.
Antimicrobial Activity
The compound has also been tested for its antibacterial efficacy:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that this compound possesses moderate antibacterial activity against common pathogens.
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and found that those with similar structures to this compound showed enhanced cytotoxicity against leukemia and breast cancer cell lines. The study highlighted the importance of structural modifications to optimize bioactivity .
- Antimicrobial Studies : Another investigation focused on the antibacterial properties of oxadiazole derivatives revealed that compounds with a chlorophenyl group effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. This underscores the potential role of such compounds in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of a hydrazide intermediate with carbon disulfide under basic conditions. Key steps include:
- Hydrazide formation : Reacting 4-chlorobenzoyl chloride with a substituted hydrazine derivative.
- Oxadiazole ring closure : Using CS₂ and KOH at reflux temperatures (60–80°C) to form the 1,3,4-oxadiazole core.
- Critical parameters : Yield optimization requires precise pH control (pH 9–11) and temperature modulation. For example, excessive heating (>90°C) leads to by-products like thiadiazoles .
- Table: Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >75% yield |
| pH | 9–11 | Minimizes hydrolysis |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl groups) .
- NMR spectroscopy : Confirms substituent positions (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: 165–170 ppm for carbonyl groups) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 347.2 [M+H]⁺) .
Q. What biological activities are reported for this compound, and how are they assayed?
- Methodological Answer :
- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
- Enzyme inhibition : Assayed using fluorescence-based kinase inhibition assays (IC₅₀ values for EGFR: ~10 µM) .
- Cellular cytotoxicity : Evaluated via MTT assays in cancer cell lines (e.g., IC₅₀: 25 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodological Answer :
- SAR studies : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate activity. For example:
- 4-Methoxy substitution : Enhances solubility but reduces antimicrobial potency .
- Methylsulfonyl groups : Improve kinase selectivity by enhancing hydrogen bonding with active sites .
- Table: Substituent Impact
| Substituent | Bioactivity Trend |
|---|---|
| 2-Chlorophenyl | Baseline activity |
| 4-Methoxyphenyl | Reduced MIC by 50% |
| 3-Nitro substitution | Loss of activity |
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Comparative assay validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Molecular docking : Identify binding pose variations (e.g., AutoDock Vina simulations to explain divergent kinase inhibition) .
- Lipinski’s Rule compliance : Check logP and molecular weight (e.g., logP >5 may reduce bioavailability despite in vitro activity) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Twinning : Common in oxadiazole derivatives; use TWINABS for data correction .
- Disorder : Resolve using PART instructions in SHELXL .
- Low-resolution data : Apply anisotropic displacement parameters and TLS refinement .
- Case Study : A crystal with P2₁2₁2₁ symmetry required 2951 reflections (Rint = 0.056) for refinement, achieving R-factor = 0.045 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
